molecular formula C11H11NO2S B13960889 2-Propanone, 1-(2-benzothiazolyl)-3-methoxy-

2-Propanone, 1-(2-benzothiazolyl)-3-methoxy-

Cat. No.: B13960889
M. Wt: 221.28 g/mol
InChI Key: IFJOBZHEXXZQGP-UHFFFAOYSA-N
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Description

2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- typically involves the reaction of 2-aminothiophenol with an appropriate ketone under specific conditions. One common method involves the use of a copper-catalyzed coupling reaction, where 2-aminothiophenol reacts with a ketone in the presence of a copper catalyst to form the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- involves its interaction with specific molecular targets. For instance, it can bind to the BH3 binding groove of BCL-2 family proteins, inhibiting their anti-apoptotic activity. This leads to the activation of the apoptotic pathway, resulting in programmed cell death of cancer cells . The compound’s ability to interact with other molecular targets and pathways is also being explored in ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- stands out due to its unique methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-methoxypropan-2-one

InChI

InChI=1S/C11H11NO2S/c1-14-7-8(13)6-11-12-9-4-2-3-5-10(9)15-11/h2-5H,6-7H2,1H3

InChI Key

IFJOBZHEXXZQGP-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)CC1=NC2=CC=CC=C2S1

Origin of Product

United States

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